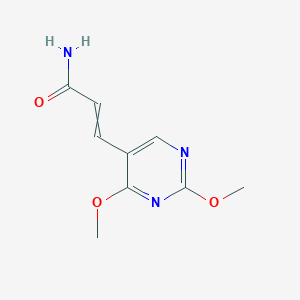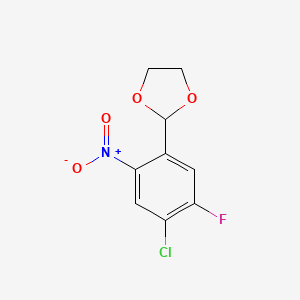
Oxirane, 2-butenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, 2-butenyl- is an organic compound with the molecular formula C6H10O. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alkene Epoxidation: One common method for synthesizing oxiranes is the epoxidation of alkenes. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Williamson Ether Synthesis: Another method involves the reaction of an alkoxide with an alkyl halide.
Industrial Production Methods
Industrial production of oxiranes often involves the catalytic oxidation of alkenes. For example, ethylene oxide, the simplest oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen. Similar methods can be adapted for the production of Oxirane, 2-butenyl- on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Ring-Opening Reactions: Oxirane, 2-butenyl- undergoes ring-opening reactions with nucleophiles such as amines, alcohols, and carboxylic acids.
Oxidation and Reduction: The compound can also undergo oxidation to form diols or reduction to form alkanes, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, carboxylic acids.
Catalysts: Tertiary amines, acids, bases.
Major Products
β-Hydroxy Compounds: Formed from ring-opening reactions with nucleophiles.
Diols: Formed from oxidation reactions.
Alkanes: Formed from reduction reactions
Wissenschaftliche Forschungsanwendungen
Oxirane, 2-butenyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Oxirane, 2-butenyl- primarily involves its high reactivity due to the strained three-membered ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the presence of carboxylic acids and tertiary amines, the compound forms β-hydroxypropyl esters through a series of parallel consecutive stages .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxirane, 3-butenyl-: Similar in structure but with the oxirane ring located at a different position on the butenyl chain.
Oxirane, butyl-: Another similar compound with a butyl group instead of a butenyl group.
Uniqueness
Oxirane, 2-butenyl- is unique due to its specific structure, which imparts distinct reactivity and properties compared to other oxiranes. Its position on the butenyl chain allows for specific types of ring-opening reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
184880-80-6 |
|---|---|
Molekularformel |
C6H10O |
Molekulargewicht |
98.14 g/mol |
IUPAC-Name |
2-but-1-enyloxirane |
InChI |
InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h3-4,6H,2,5H2,1H3 |
InChI-Schlüssel |
IZTBBIXVWBWSMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benz[f]inden-1-one](/img/structure/B12555760.png)

![2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine](/img/structure/B12555786.png)
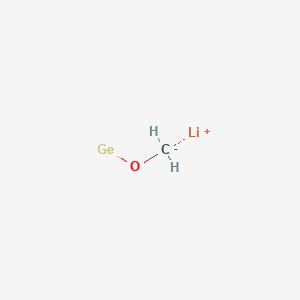
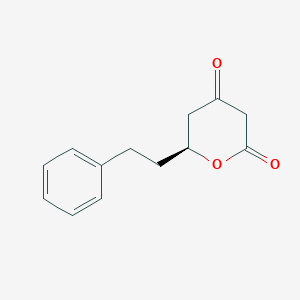
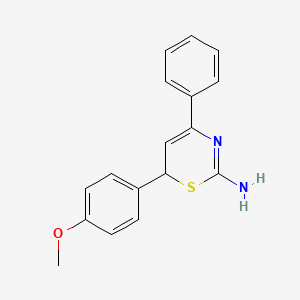
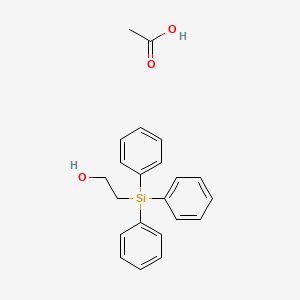

![Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-](/img/structure/B12555820.png)
![4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline](/img/structure/B12555822.png)
![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)
